(-)-Variabilin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of (-)-Variabilin has been achieved through various synthetic routes. A notable method includes the catalytic, asymmetric "interrupted" Feist-Bénary reaction (IFB) as a key step to introduce stereogenic centers with high enantioselectivity. This synthesis also involved critical steps such as intramolecular Buchwald-Hartwig coupling and nickel-catalyzed aryl tosylate reduction (Calter & Li, 2011).

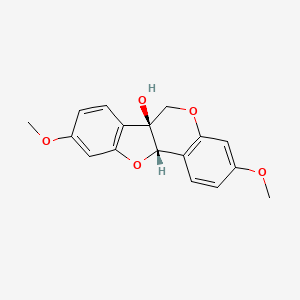

Molecular Structure Analysis

The molecular structure of (-)-Variabilin has been elucidated through comprehensive spectroscopic analysis, including NMR and mass spectrometry. Its structure is characterized by the presence of an RGD (Arg-Gly-Asp) motif, which is unusual for RGD-containing antagonists as it is not positioned in a loop bracketed by cysteine residues (Wang et al., 1996).

Chemical Reactions and Properties

Variabilin exhibits unique chemical reactions and properties, particularly as an inhibitor of human platelet aggregation. Its mechanism of action involves antagonism of the fibrinogen receptor glycoprotein IIb-IIIa (GPIIb-IIIa; αIIbβ3) and the vitronectin receptor αvβ3, showcasing its potential in therapeutic applications (Wang et al., 1996).

Physical Properties Analysis

The physical properties of (-)-Variabilin, such as solubility, melting point, and stability, play a crucial role in its applicability in various fields. For instance, its encapsulation in stearic acid solid lipid nanoparticles has been shown to enhance its stability and anticancer activity, indicating the importance of physical property manipulation in pharmaceutical development (Lerata et al., 2020).

Chemical Properties Analysis

The chemical properties of (-)-Variabilin, such as reactivity, acidity/basicity, and redox potential, are essential for understanding its interactions with biological systems and potential applications in medicinal chemistry. Its role as an inhibitor of phospholipase A2 activity, impacting eicosanoid production and exhibiting anti-inflammatory activity, underscores the significance of its chemical properties (Escrig et al., 1997).

Scientific Research Applications

Platelet Aggregation Inhibition : Variabilin, isolated from the salivary glands of the hard tick Dermacentor variabilis, acts as a potent antagonist of the fibrinogen receptor glycoprotein IIb-IIIa and the vitronectin receptor αvβ3, making it a novel inhibitor of human platelet aggregation (Wang et al., 1996).

Fish-Predation Deterrent : In marine ecology, variabilin identified in the Western Atlantic sponge Ircinia strobilina acts as a feeding deterrent for reef fishes, highlighting its ecological significance (Epifanio et al., 1999).

Anticancer Activity : A study on encapsulating variabilin in stearic acid solid lipid nanoparticles revealed enhanced anticancer activity in vitro. This encapsulation improved the stability and cytotoxic activity of variabilin, particularly against prostate cancer cell lines (Lerata et al., 2020).

Phospholipase A2 Inhibition and Anti-inflammatory Activity : Variabilin has been identified as a novel inhibitor of phospholipase A2, showing efficacy in vitro and in vivo as an anti-inflammatory agent. It also inhibits leukotriene B4 production by human neutrophils (Escrig et al., 1997).

Chemotaxonomic Marker : In the field of taxonomy, variabilin serves as an important chemotaxonomic marker for the family Irciniidae, particularly in the sponge Sarcotragus (Liu et al., 2007).

Mechanism of Action

(-)-Variabilin, also known as (6aS,11aS)-3,9-dimethoxy-6,11a-dihydro-1benzofuro[3,2-c]chromen-6a-ol, is a compound of interest in the field of pharmacology. This article aims to provide an overview of its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

properties

IUPAC Name |

(6aS,11aS)-3,9-dimethoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromen-6a-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-19-10-3-5-12-14(7-10)21-9-17(18)13-6-4-11(20-2)8-15(13)22-16(12)17/h3-8,16,18H,9H2,1-2H3/t16-,17+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPGAJNPGZZNBM-DLBZAZTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3C(CO2)(C4=C(O3)C=C(C=C4)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@H]3[C@@](CO2)(C4=C(O3)C=C(C=C4)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 44428627 | |

Q & A

Q1: What is (-)-Variabilin?

A1: (-)-Variabilin is a furanosesterterpene, a class of natural products characterized by a 25-carbon skeleton often incorporating a furan ring.

Q2: What is the molecular formula and weight of (-)-Variabilin?

A2: The molecular formula of (-)-Variabilin is C25H32O4, and its molecular weight is 400.52 g/mol.

Q3: Where is (-)-Variabilin naturally found?

A3: (-)-Variabilin is primarily isolated from marine sponges, particularly those belonging to the genus Ircinia. It has also been found in the nudibranch Hypselodoris capensis, which is believed to acquire it from its sponge diet []. Notably, (-)-variabilin serves as a chemotaxonomic marker for the family Irciniidae [].

Q4: Are there other structural variants of (-)-Variabilin in nature?

A4: Yes, several structural isomers of (-)-variabilin exist, differing in the geometry of their double bonds (E or Z configuration) and the stereochemistry at the C-18 position. These include (7E,12Z,20Z)-variabilin, (8Z,13E,20Z)-strobilinin, (8E,13Z,20Z)-strobilinin, and (7Z,12Z,20Z)-variabilin [, , ]. Additionally, derivatives such as variabilin acetate and sulfated forms have also been identified [, ].

Q5: What spectroscopic techniques are used to characterize (-)-Variabilin?

A5: The structure of (-)-Variabilin and its isomers is primarily elucidated using 1D and 2D NMR spectroscopy, including techniques like COSY, HSQC, and HMBC. Mass spectrometry, UV spectroscopy, and IR spectroscopy also contribute to structural characterization [, , , , ].

Q6: Does (-)-Variabilin exhibit any biological activities?

A6: Yes, (-)-Variabilin has demonstrated various biological activities, including antimicrobial, anticancer, anti-inflammatory, and platelet aggregation inhibitory effects [, , , , ].

Q7: What is the mechanism of action for (-)-Variabilin's anti-inflammatory activity?

A8: (-)-Variabilin inhibits both human secretory and cytosolic phospholipase A2 (PLA2) enzymes, which are crucial in the inflammatory cascade responsible for producing mediators like prostaglandins and leukotrienes []. By inhibiting PLA2, (-)-Variabilin can suppress the production of these inflammatory mediators.

Q8: How does (-)-Variabilin affect platelet aggregation?

A9: A unique RGD (Arg-Gly-Asp) motif present in a (-)-Variabilin analogue isolated from the hard tick Dermacentor variabilis contributes to its potent antagonism of the fibrinogen receptor glycoprotein IIb-IIIa (GPIIb-IIIa; αIIbβ3), a key player in platelet aggregation [].

Q9: Could (-)-Variabilin be developed into a pharmaceutical agent?

A10: While (-)-Variabilin exhibits promising biological activities, its development into a pharmaceutical agent faces challenges. Its inherent instability and moderate anticancer activity with limited selectivity necessitate further research and potential modifications to enhance its therapeutic potential [].

Q10: Has (-)-Variabilin been chemically synthesized?

A11: Yes, total syntheses of (-)-Variabilin have been achieved using various strategies, including the catalytic, asymmetric "interrupted" Feist-Bénary reaction and enzymatic desymmetrization of propanediol derivatives [, ].

Q11: Are there strategies to improve the stability of (-)-Variabilin?

A14: Encapsulation of (-)-Variabilin into solid lipid nanoparticles (SLNs) has shown promising results in enhancing its stability and cytotoxic activity in vitro [].

Q12: What analytical methods are used to quantify (-)-Variabilin?

A15: High-performance liquid chromatography (HPLC) coupled with various detectors, such as UV or mass spectrometry, is commonly employed for the detection and quantification of (-)-Variabilin and its related compounds [, , ].

Q13: Does (-)-Variabilin have any ecological significance?

A16: In its natural environment, (-)-Variabilin is believed to play a role in the chemical defense of marine sponges against predators, including fish [, ]. Its presence in the nudibranch Hypselodoris capensis suggests a potential role in the defense mechanisms of these organisms as well [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.